N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a benzylacetamide moiety
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide |
InChI |
InChI=1S/C26H27NO4/c1-19(28)27(17-20-8-4-3-5-9-20)15-14-22(23-10-6-7-11-24(23)29-2)21-12-13-25-26(16-21)31-18-30-25/h3-13,16,22H,14-15,17-18H2,1-2H3 |
InChI Key |
WVYDHECISOYMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide in ethanol under ultrasonic irradiation . The structure of the target compound is confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects, with a focus on its pharmacological applications and mechanisms of action.
Molecular Characteristics
- Chemical Formula : C27H31NO4
- Molecular Weight : 433.55 g/mol
- CAS Number : 376384-27-9
This compound features a complex structure that includes a benzodioxole moiety, which is known for its pharmacological properties. The presence of methoxy and benzyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination reactions and coupling techniques. The specific synthetic route may vary based on the desired purity and yield.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Studies have shown that benzodioxole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines in vitro.
- Antioxidant Effects : The presence of the benzodioxole moiety is linked to antioxidant properties, which may help mitigate oxidative stress in cells.
- Neuroprotective Effects : Some derivatives have been investigated for their potential in neuroprotection, particularly in models of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogenic bacteria and fungi.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antitumor Activity
A study conducted on a series of benzodioxole derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 20 | MCF-7 |
| This compound | 12 | MCF-7 |
Case Study 2: Neuroprotective Effects
In an animal model of Parkinson's disease, administration of related benzodioxole compounds resulted in reduced neuroinflammation and improved motor function. The study suggested that these compounds might protect dopaminergic neurons from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
